molecular formula C17H32O B14514616 Heptadeca-10,12-dien-1-ol CAS No. 63024-97-5

Heptadeca-10,12-dien-1-ol

Cat. No.: B14514616
CAS No.: 63024-97-5
M. Wt: 252.4 g/mol
InChI Key: IQHNCTHRNBAPOE-UHFFFAOYSA-N
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Description

Heptadeca-10,12-dien-1-ol is a 17-carbon aliphatic alcohol with two double bonds located at positions 10 and 12. Its IUPAC name reflects its structure: a hydroxyl group (-OH) at carbon 1 and conjugated double bonds in the cis (Z) or trans (E) configurations. This compound is of interest in organic synthesis, material science, and biological studies due to its unsaturated structure, which influences reactivity and physical properties such as melting point, solubility, and intermolecular interactions .

Properties

CAS No.

63024-97-5

Molecular Formula

C17H32O

Molecular Weight

252.4 g/mol

IUPAC Name

heptadeca-10,12-dien-1-ol

InChI

InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h5-8,18H,2-4,9-17H2,1H3

InChI Key

IQHNCTHRNBAPOE-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=CCCCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadeca-10,12-dien-1-ol can be synthesized through several methods. One common approach involves the cross-cyclomagnesiation of 1,2-dienes. For instance, the synthesis of natural acetogenin, chatenaytrienin-1, utilizes the cross-cyclomagnesiation of (6Z)-heptadeca-1,2,6-triene and trideca-11,12-dien-1-ol tetrahydropyran acetal with ethylmagnesium bromide in the presence of magnesium metal and a Cp2TiCl2 catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions: Heptadeca-10,12-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The double bonds can be reduced to single bonds, resulting in saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of heptadeca-10,12-dienal.

    Reduction: Formation of heptadecan-1-ol.

    Substitution: Formation of heptadeca-10,12-dienyl halides.

Scientific Research Applications

Heptadeca-10,12-dien-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heptadeca-10,12-dien-1-ol involves its interaction with various molecular targets and pathways. For instance, polyacetylenes, including this compound, exhibit cytotoxic activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . These compounds can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Saturation

a. Hexadeca-10,12-dien-1-ol (C₁₆H₂₈O)
  • Structure : 16-carbon chain with double bonds at C10 and C12 and a terminal -OH group.
  • Key Differences : Shorter chain length reduces hydrophobicity compared to Heptadeca-10,12-dien-1-ol. The shorter chain may lower boiling point and increase volatility .
  • Applications : Used in pheromone research; trans,trans-10,12-hexadecadien-1-ol is a female sex pheromone in insects like the spiny bollworm .
b. Heptadecan-1-ol (C₁₇H₃₆O)
  • Structure : Saturated 17-carbon alcohol.
  • Higher hydrophobicity due to lack of unsaturation .
c. Octadeca-9,12-dien-1-ol (C₁₈H₃₄O)
  • Structure : 18-carbon chain with double bonds at C9 and C12.
  • Key Differences : Longer chain increases molecular weight (270.46 g/mol vs. 254.40 g/mol for this compound) and may enhance lipid bilayer interactions in biological systems .

Functional Group Variations

a. Heptadeca-10,16-dien-8-ynoic acid (C₁₇H₂₆O₂)
  • Structure : 17-carbon chain with a triple bond at C8, double bonds at C10 and C16, and a carboxylic acid group (-COOH).
  • Key Differences : The carboxylic acid group increases acidity (pKa ~5) and water solubility compared to the alcohol. The triple bond introduces rigidity and reactivity (e.g., susceptibility to hydrogenation) .
b. Z,Z-10,12-Hexadecadien-1-ol acetate (C₁₈H₃₂O₂)
  • Structure : Acetylated derivative of hexadeca-10,12-dien-1-ol.
  • Key Differences : The acetate ester reduces polarity, increasing volatility and making it suitable for pheromone formulations. Hydrolysis of the ester bond regenerates the active alcohol .

Double Bond Geometry and Position

  • Cis vs. Trans Configurations :
    • Cis double bonds (Z) create a bent molecular geometry, lowering melting points and increasing fluidity.
    • Trans double bonds (E) maintain linearity, enhancing crystallinity. For example, trans,trans-10,12-hexadecadien-1-ol is more rigid than its cis isomers .
  • Conjugation Effects : Conjugated double bonds (e.g., C10 and C12 in this compound) stabilize the molecule via resonance, altering UV absorption and reactivity in electrophilic additions .

Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C₁₇H₃₂O 254.40 Low melting point, insoluble in water
Hexadeca-10,12-dien-1-ol C₁₆H₂₈O 240.40 BP: ~300°C, used in pheromones
Heptadecan-1-ol C₁₇H₃₆O 256.48 MP: 50–55°C, waxy solid
Heptadeca-10,16-dien-8-ynoic acid C₁₇H₂₆O₂ 262.40 LogP: 4.5, high membrane permeability

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